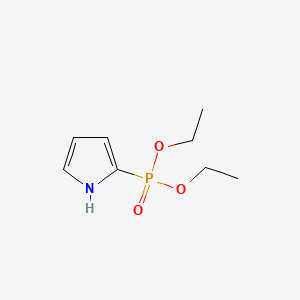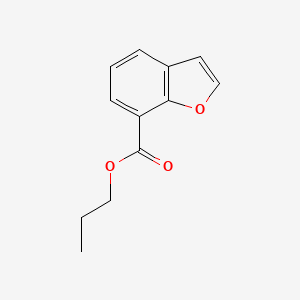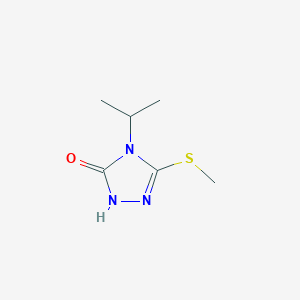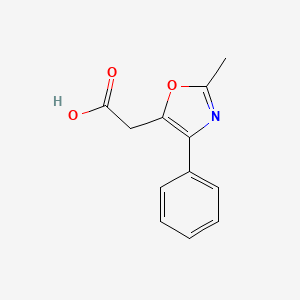![molecular formula C10H12N2O2 B12891005 (2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an ethoxy group at the 2-position, and a methanamine group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the ethoxy and methanamine groups. One common method involves the reaction of 2-aminophenol with ethyl chloroformate to form the ethoxy-substituted intermediate. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring. Finally, the methanamine group is introduced through a nucleophilic substitution reaction using a suitable amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
科学的研究の応用
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .
類似化合物との比較
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar structure but with a phenyl group instead of an ethoxy group.
2-Methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethoxy group.
2-Chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is unique due to the presence of both the ethoxy and methanamine groups, which confer specific chemical and biological properties. The ethoxy group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes, while the methanamine group provides a site for further chemical modifications .
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
(2-ethoxy-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C10H12N2O2/c1-2-13-10-12-9-7(6-11)4-3-5-8(9)14-10/h3-5H,2,6,11H2,1H3 |
InChIキー |
MUYRBMQENDRFQA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C=CC=C2O1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)


![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)

![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)
![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)







